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Compound of Interest

Compound Name: Harmol

Cat. No.: B1672944

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol, a prominent member of the B-carboline alkaloid family, has garnered significant
scientific interest due to its diverse and potent biological activities. This technical guide
provides a comprehensive overview of harmol, focusing on its core chemical and physical
properties, multifaceted pharmacological effects, and underlying mechanisms of action.
Detailed experimental protocols for key assays and a summary of quantitative data are
presented to facilitate further research and development. Furthermore, this guide includes
visualizations of critical signaling pathways and experimental workflows to offer a clear and
concise understanding of harmol's complex biological interactions.

Introduction

Harmol is a naturally occurring -carboline alkaloid found in various plants, notably Peganum
harmala. It is also a key metabolite of other harmala alkaloids, such as harmine. The unique
tricyclic structure of the [3-carboline scaffold imparts a wide range of biological activities to
these molecules. Harmol, in particular, has demonstrated significant potential as a therapeutic
agent, exhibiting antitumor, neuroprotective, anti-aging, antidepressant, antiviral, and antifungal
properties. This guide aims to provide an in-depth technical resource for professionals engaged
in the research and development of harmol and its derivatives.
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Chemical and Physical Properties

Harmol, with the chemical formula C12H10N20, is characterized by a 9H-pyrido[3,4-b]indole
skeleton with a methyl group at position 1 and a hydroxyl group at position 7.

Property Value

IUPAC Name 1-methyl-9H-pyrido[3,4-blindol-7-ol
Molecular Formula C12H10N20

Molecular Weight 198.22 g/mol

CAS Number 487-03-6

Appearance Solid

Soluble in DMSO, Chloroform,

Solubility )
Dichloromethane, Ethyl Acetate, Acetone

Biological Activities and Mechanisms of Action

Harmol exerts its biological effects through various mechanisms, primarily by modulating key
cellular signaling pathways.

Anticancer Activity

Harmol has demonstrated cytotoxic effects against a range of cancer cell lines. Its anticancer
mechanism involves the induction of autophagy and apoptosis, often associated with the
downregulation of survival proteins like survivin and the modulation of the Akt/mTOR pathway.

Neuroprotective and Antidepressant Activity

A significant aspect of harmol's bioactivity is its potent inhibition of monoamine oxidase (MAO),
particularly MAO-A. By inhibiting MAO-A, harmol increases the levels of monoamine
neurotransmitters, such as serotonin, in the brain, which is a key mechanism for its
antidepressant effects. Its neuroprotective properties are linked to the activation of the AMPK-
MTOR-TFEB signaling pathway, which enhances the clearance of toxic protein aggregates,
such as a-synuclein, through the autophagy-lysosome pathway. This suggests its potential in
the treatment of neurodegenerative disorders like Parkinson's disease.
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Antiviral and Antifungal Activity

Harmol has shown inhibitory effects against various viruses, including Dengue virus, by

potentially impairing the maturation and release of new virus particles. Its antifungal activity has

been observed against pathogenic fungi, where it can disrupt cell membrane integrity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of

harmol.

ble 1: : idase ( ) Inhibiti

Enzyme ICs0 Organism

Comments

27 pg/L (P. harmala
MAO-A Human
seed extract)

Potent, reversible, and

competitive inhibition.

159 pg/L (P. harmala
MAO-A Human
root extract)

Strong inhibition.

MAO-B - Human

Poor inhibitor.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell Line Cancer Type ICs0 (M)

Exposure Time (h)

Not explicitly stated,

but dose-dependent

U251MG Glioblastoma o 24, 48
inhibition observed up
to 100 uM
Non-small cell lung Not explicitly stated,
A549 -
cancer but induces cell death
HelLa Cervical Cancer 10.22 £ 0.28 pg/mL -
LS174 Colon Cancer >10.22 £ 0.28 pg/mL -

Note: Explicit ICso values for harmol against many cell lines are not consistently reported in the

literature, with many studies describing dose-dependent effects without a specific I1Cso.

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/product/b1672944?utm_src=pdf-body
https://www.benchchem.com/product/b1672944?utm_src=pdf-body
https://www.benchchem.com/product/b1672944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Pharmacokinetic Parameters in Rats

Parameter Route Dose Value

Ratio of sulfate-to-
Metabolism v 20 pmol/kg glucuronide recovery
is 2.7

~70% of the dose
Biliary Excretion Liver Perfusion ~2.0 nmol/min/g liver recovered as harmol

sulfate

Note: Comprehensive pharmacokinetic data such as Cmax, Tmax, and oral bioavailability for
harmol are not readily available in the reviewed literature.

Table 4: Toxicity Data

Organism Route of Administration LDso

Not Specified Not Specified Data not available

Note: Specific LDso values for harmol were not found in the reviewed literature. The compound
is generally described as "Harmful if swallowed."

Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling
pathways modulated by harmol.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1672944?utm_src=pdf-body
https://www.benchchem.com/product/b1672944?utm_src=pdf-body
https://www.benchchem.com/product/b1672944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

ctivates

AMPK

[nhibits

Inhibits Nuclear
'ranslocation via
Phosphorylation

Cytoplasmic TFEB
(Phosphorylated)

Dephosphorylation
& Translocation

Nuclear TFEB
(Dephosphorylated)

Activates

Autophagy &
Lysosomal Genes

Autophagy Induction

a-synuclein Degradation

Click to download full resolution via product page

Caption: Harmol-induced autophagy via the AMPK-mTOR-TFEB pathway.
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Caption: Mechanism of harmol's antidepressant effect via MAO-A inhibition.

Experimental Workflow Diagram
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Cytotoxicity Assay Workflow (e.g., MTT Assay)
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Harmol 3-Carboline
Alkaloid Family]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672944#harmol-carboline-alkaloid-family]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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